Aminobutanol

Beschreibung

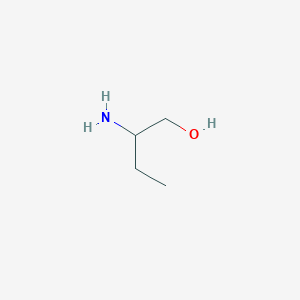

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859935 | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-Amino-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | 2-Amino-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-20-8, 5856-62-2, 13054-87-0 | |

| Record name | 2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobutan-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N008Q02GPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aminobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobutanol and its isomers are versatile chiral building blocks with significant applications in the pharmaceutical and chemical industries. Their bifunctional nature, containing both an amino and a hydroxyl group, makes them valuable intermediates in the synthesis of a wide range of compounds, including emulsifiers, surfactants, and active pharmaceutical ingredients (APIs). For instance, specific enantiomers of this compound are crucial for the synthesis of drugs like ethambutol, an anti-tuberculosis agent, and dolutegravir, an HIV integrase inhibitor. This guide provides a comprehensive overview of the synthesis and characterization of key this compound isomers, offering detailed experimental protocols, data summaries, and visual workflows to support research and development efforts.

Synthesis of this compound Isomers

The synthesis of this compound can be achieved through various chemical and biological routes, with the choice of method often depending on the desired isomer and enantiopurity. This section details common synthetic approaches for 2-amino-1-butanol and 4-amino-1-butanol (B41920).

2-Amino-1-butanol

2-Amino-1-butanol is a chiral compound existing as (R) and (S) enantiomers. Its synthesis can be approached through several methods, including the reduction of the corresponding amino acid or through multi-step chemical reactions.

Synthesis of (R)-(-)-2-Amino-1-butanol from D-2-Aminobutyric Acid

A common method for producing enantiomerically pure (R)-(-)-2-amino-1-butanol involves the reduction of D-2-aminobutyric acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[1]

Experimental Protocol: Reduction of D-2-Aminobutyric Acid

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared in the flask.

-

Reactant Addition: A solution of D-2-aminobutyric acid in anhydrous tetrahydrofuran is added dropwise to the LiAlH₄ suspension while maintaining a controlled temperature.

-

Reaction: The reaction mixture is then typically refluxed for a specified period to ensure complete reduction.

-

Quenching: After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

-

Purification: The resulting solid is filtered off, and the organic filtrate is dried and concentrated under reduced pressure. The crude product can be further purified by chromatography on silica (B1680970) gel.[1]

Synthesis of dl-2-Amino-1-butanol from Butene-1

A patented method describes the synthesis of racemic 2-amino-1-butanol starting from butene-1. This process involves the reaction of butene-1 with a nitrile (such as acetonitrile) and chlorine, followed by hydrolysis of the resulting intermediate.[2][3]

Experimental Protocol: Synthesis from Butene-1

-

Reaction of Butene-1, Acetonitrile (B52724), and Chlorine: Butene-1 and chlorine are introduced into an excess of acetonitrile at a controlled low temperature (e.g., 0-5°C).[3] This forms an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.

-

Hydrolysis: The reaction mixture is then subjected to hydrolysis. For instance, methanol (B129727) and a catalytic amount of hydrochloric acid are added, and the mixture is refluxed.[2] This step converts the intermediate to dl-2-amino-1-butanol hydrochloride.

-

Isolation: Volatile components like methyl acetate (B1210297) are removed by distillation.

-

Neutralization and Extraction: The resulting dl-2-amino-1-butanol hydrochloride is dissolved in water and neutralized to a pH of approximately 11 with a base like sodium hydroxide. The free base can then be extracted with an organic solvent.[3]

-

Purification: The final product is obtained by distillation of the extract under reduced pressure.[3]

4-Amino-1-butanol

4-Amino-1-butanol is a useful intermediate and a precursor to the neurotransmitter γ-aminobutyric acid (GABA).[4] Its synthesis can be accomplished through both chemical and biotechnological methods.

Chemical Synthesis via Reductive Amination

A two-step process for preparing 4-amino-1-butanol involves the catalytic isomerization of but-2-ene-1,4-diol followed by reductive amination.[5]

Experimental Protocol: Reductive Amination of But-2-ene-1,4-diol Isomerization Product

-

Isomerization: But-2-ene-1,4-diol is first catalytically isomerized to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran.[5]

-

Reductive Amination: The resulting mixture is then placed in a pressure reactor with a hydrogenation catalyst (e.g., Raney nickel) and liquid ammonia (B1221849).[5]

-

Hydrogenation: The reactor is heated, and hydrogen gas is introduced at high pressure. The reaction is allowed to proceed for several hours.[5]

-

Work-up: After the reaction, the ammonia is vented, the catalyst is removed by filtration (or centrifugation), and the product is purified by distillation under reduced pressure.[5]

Microbiological Synthesis

Metabolically engineered microorganisms, such as Corynebacterium glutamicum, can be used to produce 4-amino-1-butanol from glucose. This is achieved by introducing a synthetic pathway that converts putrescine to 4-amino-1-butanol.[6]

Experimental Protocol: Fermentative Production of 4-Amino-1-butanol

-

Strain Engineering: A production strain of Corynebacterium glutamicum is engineered to express genes for putrescine aminotransferase and aldehyde dehydrogenase from Escherichia coli.[6] Competing metabolic pathways may also be eliminated to improve yield.[6]

-

Fermentation: The engineered strain is cultured in a suitable fermentation medium containing glucose as a carbon source under optimized conditions (e.g., temperature, pH, aeration).

-

Extraction and Purification: After fermentation, the 4-amino-1-butanol is recovered from the culture broth. The pH of the broth is adjusted, and the product is extracted using an organic solvent like chloroform.[6] The extracted product is then purified by rectification under reduced pressure.[6]

Synthesis Workflow Diagrams

Caption: Synthesis of (R)-(-)-2-Amino-1-butanol.

Caption: Synthesis of 4-Amino-1-butanol.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and, for chiral isomers, the enantiomeric excess of the synthesized this compound. Common analytical techniques include spectroscopy and chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound isomers. The chemical shifts of the protons and carbons provide information about their chemical environment.

| Isomer | Technique | Solvent | Chemical Shifts (δ, ppm) |

| (S)-(+)-2-Amino-1-butanol | ¹H NMR | CDCl₃ | 3.57 (dd, 1H), 3.28 (dd, 1H), 2.73 (m, 1H), 1.44 (m, 1H), 1.29 (m, 1H), 0.94 (t, 3H)[7] |

| (R)-(-)-2-Amino-1-butanol | ¹H NMR | CDCl₃ | Similar to (S)-enantiomer |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (R)-3-aminobutan-1-ol, GC-MS analysis shows a dominant [M-H₂O] fragment at m/z = 90.1.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of aminobutanols will show characteristic absorption bands for O-H, N-H, and C-H bonds.

Chromatographic Analysis

Gas Chromatography (GC)

GC can be used to assess the purity of this compound. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Determining the enantiomeric purity of chiral this compound isomers is critical, especially in pharmaceutical applications.[9] Since this compound lacks a UV-absorbing chromophore, direct detection by UV-Vis is not feasible.[9] Two primary HPLC-based approaches are used:

-

Pre-column Derivatization: The this compound enantiomers are reacted with a chiral derivatizing agent that contains a chromophore.[9][10] This creates diastereomers that can be separated on a standard achiral column (e.g., C18) and detected by a UV detector.[9]

-

Chiral Stationary Phase (CSP): The enantiomers are directly separated on a chiral HPLC column without prior derivatization.[9]

Experimental Protocol: Chiral Purity Analysis by Pre-column Derivatization HPLC

-

Derivatization: The this compound sample is reacted with a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) in a suitable solvent.[11]

-

Sample Preparation: The resulting solution containing the diastereomeric derivatives is diluted with the HPLC mobile phase.[10]

-

HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 column and a UV detector.[11]

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[11]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]

-

Detection Wavelength: Set to a wavelength where the derivatizing agent absorbs, such as 254 nm.[11]

-

-

Data Analysis: The peaks corresponding to the two diastereomers are identified based on their retention times. The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two diastereomers.[10]

Chiral Purity Analysis Workflow

Caption: Workflow for chiral purity analysis of this compound.[10]

Biological Significance: 4-Amino-1-butanol as a GABA Precursor

4-Amino-1-butanol is a precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[4][12] The metabolic conversion of 4-amino-1-butanol to GABA is analogous to the conversion of 1,4-butanediol (B3395766) to γ-hydroxybutyric acid (GHB).[4]

Caption: Metabolic pathway of 4-amino-1-butanol to GABA.[4]

Summary of Physicochemical and Quantitative Data

| Property | 2-Amino-1-butanol | 4-Amino-1-butanol |

| Molecular Formula | C₄H₁₁NO[13] | C₄H₁₁NO[14] |

| Molecular Weight | 89.14 g/mol [13] | 89.14 g/mol [14] |

| Boiling Point | 172-174 °C | 206 °C |

| Melting Point | -2 °C | 16-18 °C |

| Density | 0.944 g/mL at 25 °C | 0.967 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.453 | ~1.462 |

| CAS Number (racemate) | 96-20-8[15] | 13325-10-5[6] |

| Synthesis Yield (Example) | 35-38% (from Butene-1)[3] | 85% (from But-2-ene-1,4-diol)[5], 90.8% (Microbiological)[6] |

| Purity (Example) | 90-92% (from Butene-1)[3] | 99.5% (Microbiological)[6] |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound isomers. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The synthetic versatility and biological relevance of aminobutanols underscore their continued importance as key chemical intermediates. Accurate and robust analytical characterization, particularly for chiral purity, remains a critical aspect of their application in the synthesis of complex and stereospecific molecules.

References

- 1. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 2. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 3. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 4. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 5. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 6. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 7. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

- 12. GABA - Wikipedia [en.wikipedia.org]

- 13. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Butanol, 2-amino- [webbook.nist.gov]

An In-depth Technical Guide to Aminobutanol Derivatives: Synthesis, Properties, and Applications

Aminobutanol and its derivatives represent a class of chiral compounds with significant importance in organic synthesis and the pharmaceutical industry. These molecules, characterized by an amino group and a hydroxyl group on a butane (B89635) backbone, serve as versatile building blocks for a wide range of biologically active molecules. Their stereochemistry is often a critical determinant of their pharmacological and toxicological profiles, making enantioselective synthesis and analysis paramount.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and analytical methodologies for key this compound derivatives, tailored for researchers and professionals in drug development.

Physicochemical Properties of this compound Isomers

This compound isomers are typically colorless to light yellow, hygroscopic liquids with an amine-like odor at room temperature.[2][3] Their polarity, conferred by the amine and alcohol functional groups, allows for high solubility in water and other protic solvents.[2] This miscibility is crucial for their application in various aqueous reaction systems.

| Property | 2-Amino-1-butanol | (R)-(-)-2-Amino-1-butanol | 4-Amino-1-butanol |

| CAS Number | 96-20-8[4] | 5856-63-3[5] | 13325-10-5[6] |

| Molecular Formula | C₄H₁₁NO[3] | C₄H₁₁NO[5] | C₄H₁₁NO[6] |

| Molecular Weight | 89.14 g/mol [3][4] | 89.14 g/mol [5] | 89.14 g/mol [6] |

| Boiling Point | 176-178 °C[4] | - | - |

| Melting Point | -2 °C[4] | - | - |

| Density | 0.943 g/mL at 25 °C[4] | - | - |

| Refractive Index | n20/D 1.4510[4] | - | - |

| XLogP3 | -0.4[3] | - | -1.1[6] |

Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is a key challenge and a major cost driver in the production of pharmaceuticals like Dolutegravir and Ethambutol.[7][8] Strategies generally fall into four main categories: chemoenzymatic methods, asymmetric catalysis, chiral resolutions, and the use of chiral pool starting materials.[7]

| Derivative | Starting Material | Key Reagents/Method | Yield | Purity | Reference |

| (R)-(-)-2-Amino-1-butanol | D-2-Aminobutyric acid | Lithium aluminium tetrahydride (LiAlH₄) in THF | 61% | - | [5] |

| (S)-2-Aminobutanol | (S)-2-aminobutyric acid | Supported metal catalyst, H₂ | High | High | [9] |

| (R)-3-Aminobutan-1-ol | (R)-3-aminobutanoic acid | Sodium aluminum hydride | 61-67% | 96-99% | [7][10] |

| (R)-3-Aminobutanol | 4-hydroxy-2-butanone | Reductive amination, then chiral resolution with (S)-mandelic acid | - | - | [11] |

| (R)-3-Aminobutanol | (R)-3-aminobutyric acid | Esterification, amino-protection, reduction with NaBH₄/LiCl | High | - | [12] |

A common and direct approach involves the reduction of the corresponding chiral amino acid. For instance, (R)-3-aminobutan-1-ol, a key intermediate for the anti-AIDS drug Dolutegravir, can be synthesized in one step by reducing (R)-3-aminobutanoic acid with a low-cost reducing agent like sodium aluminum hydride.[7][10]

Biological Activities and Applications

This compound derivatives are crucial intermediates in the pharmaceutical industry. Their specific stereoisomers are often responsible for the desired therapeutic effects.

-

(S)-2-Aminobutanol : This is the most critical intermediate for the antitubercular drug Ethambutol.[9] The efficacy of Ethambutol is highly dependent on its stereochemistry; the (S,S)-configured diastereomer is approximately 500 times more potent than the (R,R)-diastereomer, highlighting the need for enantiopure synthesis.[8]

-

(R)-3-Aminobutanol : It is a key intermediate in the synthesis of Dolutegravir, an integrase inhibitor used for the treatment of HIV/AIDS.[7][11]

-

4-Amino-1-butanol : This derivative is an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA).[13] In biological systems, it can be converted to GABA through a two-step enzymatic process.[13]

-

Antimycobacterial Activity : Studies have shown that derivatives incorporating the (R)-configuration of 2-amino-1-butanol exhibit potent antimycobacterial activity against Mycobacterium tuberculosis, with MIC values ranging from 0.65-14.03 μM. The corresponding (S)-enantiomers showed no significant activity.[2]

| Derivative/Compound | Biological Activity | Target/Application | Quantitative Data | Reference |

| (S,S)-Ethambutol | Antitubercular | Tuberculosis | ~500x more potent than (R,R) form | [8] |

| (R)-2-amino-1-butanol derivatives | Antimycobacterial | M. tuberculosis H37Rv | MIC: 0.65-14.03 μM | [2] |

| (S)-2-amino-1-butanol derivatives | Antimycobacterial | M. tuberculosis H37Rv | No measurable activity | [2] |

| (R)-3-aminobutan-1-ol | Pharmaceutical Intermediate | Dolutegravir (Anti-HIV) | - | [7][11] |

| 4-Amino-1-butanol | GABA Precursor | Neurotransmitter Synthesis | - | [13] |

Experimental Protocols: Analysis and Separation

The analysis of this compound derivatives is challenging because they lack a UV-absorbing chromophore, precluding direct detection with standard HPLC-UV methods.[1][7] Furthermore, their chiral nature necessitates specialized techniques for enantiomeric separation.

HPLC-Based Enantiomeric Separation

Two primary HPLC strategies are employed for the chiral separation of this compound enantiomers: pre-column derivatization and direct separation on a chiral stationary phase (CSP).[1]

Protocol 1: Pre-column Derivatization with (R)-(+)-1-phenylethyl sulfonyl chloride [14]

This method is for the separation of 3-aminobutanol enantiomers.

-

Derivatization : React 3-aminobutanol with (R)-(+)-1-phenyl ethyl sulfonyl chloride to form diastereomers.

-

Chromatographic System : High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Column : Dima reversed-phase C18 column.[14]

-

Mobile Phase : Acetonitrile-water (80:20 v/v).[14]

-

Flow Rate : 1.0 mL/min.[14]

-

Column Temperature : 30°C.[14]

-

Detection : UV at 254 nm.[14]

-

Injection Volume : 20 μL.[14]

-

Data Analysis : The two peaks corresponding to the diastereomers are integrated to determine the enantiomeric excess.

Protocol 2: Direct Separation using Chiral Stationary Phase [1]

This protocol is a general method for 2-aminobutanol enantiomers.

-

Sample Preparation : Dissolve the 2-aminobutanol standard in the mobile phase.

-

Chromatographic System : HPLC system.

-

Column : A chiral stationary phase (CSP) column, such as one based on crown ether.[1]

-

Mobile Phase : Typically a non-polar solvent mixture like n-hexane/isopropanol. A specific example for 3-aminobutanol uses n-hexane:isopropanol (9:1) on an AD-H column.[14]

-

Detection : As there is no chromophore, a detector other than UV is required, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Data Analysis : Calculate the enantiomeric excess using the peak areas of the two separated enantiomers.[1]

Gas Chromatography (GC) and Other Methods

GC-based methods are also used, but often require derivatization to increase volatility and improve separation.[7]

-

Derivatization for GC : For chiral analysis of (R)-3-aminobutan-1-ol, derivatization is often necessary. One approach involves reacting the this compound with benzyl (B1604629) chloroformate.[7] For GC separation of amines, derivatizing agents like trifluoroacetic anhydride (B1165640) are common.[15]

-

NMR Analysis : Quantitative NMR (qNMR) can be used to determine the purity of the final product by comparing the integral of the product signal against a known internal standard, such as 1,3,5-trimethoxybenzene.[7]

-

Mass Spectrometry (MS) : GC-MS is used for product characterization. The mass spectrum for (R)-3-aminobutan-1-ol shows a characteristic [M-H₂O] fragment at m/z = 90.1.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. smolecule.com [smolecule.com]

- 3. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-1-丁醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 10. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 11. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]

- 12. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 13. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 14. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Aminobutanol Isomers in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobutanol, a four-carbon amino alcohol, exists in several isomeric forms, each possessing distinct and significant mechanisms of action within biological systems. This technical guide provides an in-depth exploration of the core biological activities of three primary isomers: 2-amino-1-butanol, 3-amino-1-butanol, and 4-amino-1-butanol (B41920). This document details their molecular targets, delineates the signaling and metabolic pathways they influence, presents quantitative data on their biological effects, and provides comprehensive experimental protocols for the key assays cited. The information is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of how these versatile compounds interact with biological systems.

2-Amino-1-Butanol: A Disruptor of Malarial Phospholipid Metabolism

2-Amino-1-butanol has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is centered on the disruption of the parasite's phospholipid metabolism, which is essential for membrane biogenesis during its rapid proliferation within human erythrocytes.

Core Mechanism of Action

The primary mode of action of 2-amino-1-butanol against P. falciparum involves its incorporation into phospholipids (B1166683), leading to the formation of unnatural phosphatidyl-aminobutanol. This aberrant phospholipid accumulates at the expense of natural phosphatidylethanolamine (B1630911) (PE) biosynthesis. The disruption of PE synthesis and the overall phospholipid composition of the parasite's membranes have a detrimental impact on its growth and viability.[1] This targeted interference with a crucial metabolic pathway highlights the potential of 2-amino-1-butanol and its derivatives as antimalarial agents.

Signaling and Metabolic Pathways

The metabolic pathway affected by 2-amino-1-butanol is the de novo synthesis of phosphatidylethanolamine within the malaria parasite. By acting as a competitive substrate for ethanolamine, it enters the Kennedy pathway for phospholipid synthesis, ultimately leading to the production of non-functional phospholipids.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| IC50 (Inhibition of parasite multiplication) | 50-80 µM | Plasmodium falciparum (in vitro) | [1] |

Experimental Protocols

This protocol is for determining the 50% inhibitory concentration (IC50) of 2-amino-1-butanol against the asexual erythrocytic stages of P. falciparum.

-

Parasite Culture:

-

Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Incubate at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Synchronize parasite cultures to the ring stage by sorbitol treatment.

-

-

Drug Dilution and Plate Preparation:

-

Prepare a stock solution of 2-amino-1-butanol in sterile distilled water or an appropriate solvent.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM).

-

Add 100 µL of each drug dilution to a 96-well microtiter plate in triplicate. Include drug-free wells as a negative control.

-

-

Infection and Incubation:

-

Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

-

Growth Inhibition Assessment (SYBR Green I Assay):

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from negative controls.

-

Plot the fluorescence intensity against the logarithm of the drug concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

This protocol measures the effect of 2-amino-1-butanol on the biosynthesis of phospholipids in P. falciparum.

-

Parasite Preparation:

-

Use a synchronized culture of P. falciparum-infected erythrocytes at the trophozoite stage.

-

-

Incubation with Precursors and Inhibitor:

-

Incubate the infected erythrocytes in a medium containing a radiolabeled precursor for phospholipid synthesis (e.g., [3H]ethanolamine).

-

Add varying concentrations of 2-amino-1-butanol to the culture medium.

-

Incubate for a defined period (e.g., 4 hours) at 37°C.

-

-

Lipid Extraction:

-

After incubation, wash the cells to remove unincorporated radiolabel.

-

Extract the total lipids from the cells using a chloroform:methanol solvent system.

-

-

Thin-Layer Chromatography (TLC):

-

Separate the different phospholipid classes from the lipid extract by TLC on silica (B1680970) gel plates.

-

Use a solvent system appropriate for phospholipid separation (e.g., chloroform:methanol:acetic acid:water).

-

-

Quantification:

-

Visualize the phospholipid spots (e.g., by autoradiography).

-

Scrape the silica corresponding to each phospholipid spot into scintillation vials.

-

Quantify the radioactivity in each spot using a liquid scintillation counter.

-

-

Data Analysis:

-

Compare the incorporation of the radiolabeled precursor into different phospholipids in the presence and absence of 2-amino-1-butanol to determine the inhibitory effect on specific pathways.

-

3-Amino-1-Butanol: A Chiral Building Block in Pharmaceutical Synthesis

Current research has primarily focused on the application of 3-amino-1-butanol as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its specific stereoisomers are pivotal in creating enantiomerically pure drugs.

Core Application

The (R)-enantiomer of 3-amino-1-butanol is a key building block in the synthesis of Dolutegravir, an integrase inhibitor used in the treatment of HIV. Its specific three-dimensional structure is essential for the final drug's efficacy and binding to its target. There is currently limited information available on the direct biological mechanism of action of 3-amino-1-butanol itself in biological systems. Its primary significance lies in its role in synthetic organic chemistry for the production of bioactive molecules.

4-Amino-1-Butanol: A Precursor to the Neurotransmitter GABA and an Enzyme Inhibitor

4-Amino-1-butanol, also known as 4-hydroxybutylamine, exerts its biological effects through two primary mechanisms: acting as a precursor to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and as an inhibitor of the enzyme transglutaminase 2.

Core Mechanisms of Action

-

GABA Precursor: 4-Amino-1-butanol is a direct metabolic precursor to GABA. It is converted in a two-step enzymatic process, thereby increasing the available pool of this key inhibitory neurotransmitter in the nervous system.[2]

-

Enzyme Inhibition: 4-Amino-1-butanol has been shown to be an inhibitor of porcine liver transglutaminase 2.[1][3] Transglutaminases are enzymes involved in post-translational modification of proteins, and their dysregulation has been implicated in various diseases.

Signaling and Metabolic Pathways

The conversion of 4-amino-1-butanol to GABA involves two key enzymes: aldehyde reductase and aldehyde dehydrogenase.

References

A Technical Guide to the Stereochemistry and Enantiomers of 2-Aminobutanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 2-aminobutanol, focusing on its enantiomers, (R)-(-)-2-aminobutanol and (S)-(+)-2-aminobutanol. It covers their distinct physicochemical properties, their significant roles in pharmaceutical synthesis, and detailed experimental protocols for their separation and production.

Introduction to the Stereochemistry of 2-Aminobutanol

2-Aminobutanol is a chiral organic compound featuring a stereocenter at the second carbon atom (C2), the carbon to which the amino group is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-(-)-2-aminobutanol and (S)-(+)-2-aminobutanol.

The distinct three-dimensional arrangement of atoms in these enantiomers leads to identical physical properties in an achiral environment, such as boiling point and density, but different interactions with other chiral molecules and polarized light. This stereochemical difference is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects.[1][2] (S)-(+)-2-aminobutanol, for instance, is a critical chiral building block for the synthesis of the bacteriostatic anti-tuberculosis agent (S,S)-ethambutol.[3] The (S,S)-diastereomer of ethambutol (B1671381) is significantly more potent—by a factor of about 500—than its (R,R) counterpart, underscoring the necessity of using the enantiomerically pure precursor.[3]

Figure 1: Relationship between racemic 2-aminobutanol and its enantiomers.

Physicochemical Properties

The enantiomers of 2-aminobutanol share many physical properties but differ in their optical activity. The following table summarizes key quantitative data for the racemic mixture and its individual enantiomers.

| Property | Racemic (±)-2-Aminobutanol | (R)-(-)-2-Aminobutanol | (S)-(+)-2-Aminobutanol |

| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₁NO[5] | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [4] | 89.14 g/mol [5] | 89.14 g/mol |

| CAS Number | 96-20-8[6] | 5856-63-3[5] | 5856-62-2 |

| Melting Point | -2 °C (lit.)[6] | -2 °C (lit.)[5] | Not specified, but expected to be -2 °C |

| Boiling Point | 176-178 °C (lit.)[6] | 172-174 °C (lit.)[5] | 172-174 °C (lit.) |

| Density | 0.943 g/mL at 25 °C (lit.)[6] | 0.943 g/mL at 20 °C (lit.)[5] | 0.944 g/mL at 25 °C (lit.)[7] |

| Refractive Index | n20/D 1.4510 (lit.)[6] | n20/D 1.452 (lit.)[5] | n20/D 1.4521 (lit.) |

| Specific Rotation [α] | Not applicable | -10° (neat, 19°C)[5] | +9 to +11° (neat, 20°C)[7] |

Experimental Protocols

The separation of 2-aminobutanol enantiomers is a crucial step for their application in pharmaceuticals. Several methods have been developed, including classical chemical resolution, enzymatic processes, and biosynthesis.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting racemic 2-aminobutanol with a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form a pair of diastereomeric salts.[8] These salts have different solubilities, allowing one to be selectively crystallized and separated.

Protocol:

-

Salt Formation: Dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent, such as distilled water.[8]

-

Reaction: Slowly add racemic 2-aminobutanol to the solution of the resolving agent. The molar ratio of tartaric acid to aminobutanol is typically around 1.0:0.8 to 1.0:1.2.[8]

-

Crystallization: Allow the resulting solution to stand undisturbed, protected from light, for 20-30 hours. The less soluble diastereomeric salt (in this case, S-(+)-2-aminobutanol-L-(+)-tartrate) will preferentially crystallize out of the solution.[8]

-

Isolation: Separate the crystals from the mother liquor by filtration.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt crystals in water and add a base (e.g., NaOH, NaHCO₃) to adjust the pH to 11-13. This neutralizes the tartaric acid and liberates the free S-(+)-2-aminobutanol.[8]

-

Purification: The enantiomerically enriched 2-aminobutanol can then be isolated and purified, typically by extraction and reduced-pressure distillation.[8] The other enantiomer can be recovered from the mother liquor from step 4.

Figure 2: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Kinetic resolution utilizes enzymes that selectively react with one enantiomer over the other. Penicillin G acylase can be used for the enantioselective hydrolysis of an N-phenylacetyl derivative of racemic 2-aminobutanol.[9][10]

Protocol:

-

Substrate Preparation: Synthesize the N-phenylacetyl derivative of racemic 2-aminobutanol by reacting it with methyl phenylacetate.[9]

-

Immobilization of Enzyme: Immobilize penicillin G acylase on a solid support, such as gelatin or Eupergit C, to allow for easy recovery and reuse.[9][10]

-

Enzymatic Hydrolysis: Add the immobilized enzyme to a buffered aqueous solution of the N-phenylacetyl-(±)-2-aminobutanol substrate. The enzyme will selectively hydrolyze the (S)-enantiomer of the substrate to yield (S)-2-amino-1-butanol.[9] The (R)-enantiomer of the substrate remains largely unreacted.

-

Reaction Monitoring: Monitor the reaction progress until approximately 50% conversion is achieved to maximize the enantiomeric excess of both the product and the remaining substrate.

-

Product Separation: After the reaction, filter to remove the immobilized enzyme. Acidify the filtrate to separate the unreacted (R)-N-phenylacetyl-2-aminobutanol (which precipitates) from the aqueous solution containing the (S)-2-aminobutanol salt.

-

Isolation: Basify the aqueous layer and extract the (S)-2-aminobutanol. The (R)-enantiomer can be recovered from the precipitated substrate by chemical hydrolysis. This method can yield (S)-2-amino-1-butanol with an enantiomeric excess (>99%).[9][10]

Figure 3: Process of enzymatic kinetic resolution.

Biosynthesis of (S)-2-Aminobutanol

Recent advances in synthetic biology have enabled the in vivo production of enantiopure (S)-2-aminobutanol in microorganisms like Saccharomyces cerevisiae (baker's yeast).[11][12][13] This approach offers a potentially greener and more sustainable alternative to chemical synthesis.

Methodology Overview: The biosynthetic pathway is engineered in yeast starting from the endogenous amino acid L-threonine.

-

Step 1 (Deamination): A heterologous threonine deaminase (e.g., from Bacillus subtilis) is introduced to convert L-threonine into 2-ketobutyric acid.[3][12]

-

Step 2 (Reductive Amination): A mutated glutamate (B1630785) dehydrogenase is used to aminate 2-ketobutyric acid, yielding (S)-2-aminobutyric acid ((S)-ABA).[3][12]

-

Step 3 (Reduction to Alcohol): The pathway is extended by introducing a carboxylic acid reductase (CAR) and an aldehyde reductase. These enzymes, along with a required phosphopantetheinyl transferase, catalyze the reduction of the carboxylic acid group of (S)-ABA to the primary alcohol, forming (S)-2-aminobutanol.[3][12]

This multi-enzyme cascade within the yeast cell produces the chiral this compound directly.[12]

Figure 4: Biosynthetic pathway to (S)-2-aminobutanol in engineered yeast.

Analytical Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric purity of chiral compounds. A key challenge with 2-aminobutanol is its lack of a chromophore, which prevents direct detection with a standard UV detector.[14] Two primary strategies are employed to overcome this.

1. Indirect Method: Pre-column Derivatization This method involves reacting the this compound enantiomers with a chiral derivatizing agent that contains a chromophore. This creates diastereomers that can be separated on a standard achiral HPLC column (e.g., C18) and detected via UV.[14]

2. Direct Method: Chiral Stationary Phase (CSP) This is a more direct approach where the racemic mixture is injected directly onto an HPLC column that has a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. This method avoids the need for derivatization but requires specialized and often more expensive chiral columns.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-2-Amino-1-butanol 98 5856-63-3 [sigmaaldrich.com]

- 6. 2-アミノ-1-ブタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 12. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of Aminobutanol as a Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral aminobutanols, particularly the enantiomers (S)-2-aminobutanol and (R)-2-aminobutanol, have emerged as indispensable building blocks in the landscape of modern organic synthesis. Their inherent chirality and versatile functional groups—an amine and a hydroxyl group—make them highly valuable starting materials for the asymmetric synthesis of a wide array of complex molecules, most notably active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with chiral aminobutanol, serving as a technical resource for professionals in research and drug development.

Introduction: The Significance of Chiral Aminobutanols

Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a drug molecule dictates its interaction with biological targets, often determining its efficacy and safety profile. Enantiomerically pure compounds are crucial, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] Chiral 2-aminobutanol serves as a cornerstone in constructing such enantiopure molecules.

Its most prominent application lies in the synthesis of the anti-tuberculosis drug ethambutol (B1671381), where (S)-2-aminobutanol is a key precursor. The (S,S)-diastereomer of ethambutol is significantly more potent than its (R,R)-counterpart.[1] Furthermore, these chiral building blocks are integral to the synthesis of anti-epileptic medications like levetiracetam (B1674943) and brivaracetam.[2] The growing demand for enantiomerically pure pharmaceuticals underscores the importance of efficient and scalable methods for producing chiral aminobutanols.

Synthetic Methodologies for Enantiopure this compound

A variety of strategies have been developed to obtain enantiomerically pure aminobutanols, ranging from classical chemical resolutions to modern biocatalytic and asymmetric synthesis approaches.

Chiral Resolution of Racemic 2-Aminobutanol

A prevalent method for obtaining enantiopure 2-aminobutanol is the resolution of a racemic mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, most commonly tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization.

The general workflow for this process is as follows:

Chemical Synthesis from Chiral Precursors

Enantiopure aminobutanols can be synthesized from readily available chiral starting materials, such as amino acids. This approach avoids the need for a resolution step, which has a theoretical maximum yield of 50% for the desired enantiomer.

A common method involves the reduction of an enantiopure α-aminobutyric acid. For instance, (R)-(-)-2-amino-1-butanol can be synthesized by the reduction of D-2-aminobutyric acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Catalytic Hydrogenation

Direct catalytic hydrogenation of enantiopure 2-aminobutyric acid offers a more scalable and potentially safer alternative to metal hydride reductions. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium-based catalysts, under a hydrogen atmosphere.[3][4]

Biocatalytic Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable method for producing chiral compounds. Genetically engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), can be programmed to produce (S)-2-aminobutanol from simple starting materials like L-threonine.[1][2] This in vivo synthesis offers the potential for environmentally friendly production under mild conditions.[5]

The biosynthetic pathway in S. cerevisiae involves a multi-step enzymatic conversion:

Quantitative Data on Synthetic Methods

The efficiency of each synthetic route can be evaluated based on key quantitative metrics such as yield and enantiomeric excess (ee). The following tables summarize representative data from the literature for the various methods.

Table 1: Chiral Resolution of Racemic 2-Aminobutanol

| Resolving Agent | Target Enantiomer | Yield of Diastereomeric Salt | Yield of Enantiomer | Reference |

| L-(+)-Tartaric Acid | (S)-2-Aminobutanol | 94.3% | >85.0% | [6] |

| L-(+)-Tartaric Acid | (R)-2-Aminobutanol (from filtrate) | 99.0% | >85.0% | [6] |

Table 2: Catalytic Hydrogenation of 2-Aminobutyric Acid

| Enantiomer | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Purity | Molar Yield | Reference |

| (S)-2-Aminobutanol | Supported Metal Catalyst | 60 - 70 | 2 - 4 | 4 - 10 | 99.5% (GC) | Not Specified | [3][7] |

| L-2-Aminobutanol | Rhodium on Carbon | 95 | 6 - 10 | Not Specified | 99.2% (GC) | 80.1% | [8] |

| L-2-Aminobutanol | Palladium on Carbon | ~100 | 9 - 13 | Not Specified | 99.6% (GC) | 75.6% | [8] |

Table 3: Biocatalytic Synthesis of (S)-2-Aminobutanol

| Host Organism | Precursor | Product Concentration (mg/L) | Reference |

| Saccharomyces cerevisiae | (S)-2-Aminobutyric Acid | up to 1.10 | [2][5] |

| Saccharomyces cerevisiae | L-Threonine (fed) | >1.70 (of (S)-2-aminobutyric acid) | [2][5] |

Applications in Organic Synthesis

Beyond its role as a precursor, this compound and its derivatives are utilized as chiral auxiliaries to control the stereochemistry of various chemical reactions.

Precursor for Pharmaceutical Synthesis: Ethambutol

A primary application of (S)-2-aminobutanol is in the industrial synthesis of ethambutol. The process involves the reaction of two equivalents of (S)-2-aminobutanol with 1,2-dichloroethane (B1671644).

Chiral Auxiliaries in Asymmetric Reactions

Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective transformation. While specific examples detailing this compound itself as a widely-used, commercially available auxiliary (like Evans auxiliaries) are less common in the provided literature, the principle involves forming a chiral derivative (e.g., an oxazolidinone) that biases the approach of reagents to one face of the molecule. This strategy is particularly effective in reactions like asymmetric alkylations and aldol (B89426) reactions.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol for Chiral Resolution of Racemic 2-Aminobutanol with L-(+)-Tartaric Acid

Objective: To separate (S)-2-aminobutanol from a racemic mixture.

Materials:

-

Racemic 2-aminobutanol

-

L-(+)-tartaric acid

-

Distilled water

-

Sodium hydroxide (B78521) (NaOH) or Calcium hydroxide (Ca(OH)₂)

-

Absolute ethanol (B145695)

-

Ice bath

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid in a minimal amount of distilled water. In a separate vessel, dissolve racemic 2-aminobutanol. Add the 2-aminobutanol solution dropwise to the tartaric acid solution with stirring. The molar ratio of tartaric acid to racemic 2-aminobutanol should be approximately 1.0:0.8 to 1.0:1.2.[11]

-

Crystallization: Allow the resulting solution to stand undisturbed, protected from light, at a controlled temperature (e.g., 5-20 °C) for 20-30 hours to facilitate the crystallization of the less soluble diastereomeric salt, (S)-2-aminobutanol L-(+)-tartrate.[11]

-

Isolation of Diastereomeric Salt: Filter the crystalline precipitate and wash the collected crystals with ice-cold absolute ethanol. Dry the crystals to obtain the purified (D)-2-amino butanol tartrate mixture (note: nomenclature can vary, this corresponds to the (S)-enantiomer salt with L-(+)-tartaric acid). A yield of approximately 84.2% for the tartrate salt has been reported.[11]

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in distilled water. Add a base, such as NaOH or Ca(OH)₂, to the solution until the pH reaches 11-14. This neutralizes the tartaric acid and liberates the free (S)-2-aminobutanol.[11]

-

Purification: Filter the solution to remove the tartrate salt (e.g., calcium tartrate). The filtrate, containing the enantiopure this compound, is then subjected to distillation under reduced pressure to yield the purified (S)-(+)-2-aminobutanol.

Protocol for the Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation

Objective: To synthesize (S)-2-aminobutanol from (S)-2-aminobutyric acid via catalytic hydrogenation.[3][7]

Materials:

-

(S)-2-aminobutyric acid

-

Deionized water

-

Supported metal catalyst (e.g., Palladium on activated carbon)

-

Hydrogen gas

-

Acid (for pH adjustment)

-

Base (for neutralization)

Procedure:

-

Preparation of Reaction Mixture: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL. Adjust the pH of the solution to between 1 and 5 using a suitable acid.

-

Catalyst Addition: Add the supported metal catalyst to the solution. The amount of active metal should be in the range of 0.05% to 0.5% of the weight of the (S)-2-aminobutyric acid.

-

Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 2-4 MPa. Heat the reaction to 60-70 °C and maintain vigorous stirring. The reaction is typically complete within 4-10 hours, indicated by the cessation of hydrogen uptake.

-

Work-up and Purification: After the reaction, cool the mixture to room temperature and filter to separate the catalyst. Concentrate the filtrate under reduced pressure. Neutralize the concentrated solution with a base, which may cause the precipitation of salts. Filter the mixture again. The final filtrate is purified by distillation to yield the (S)-2-aminobutanol product, which can achieve a purity of up to 99.5%.[3]

Protocol for the Synthesis of Ethambutol from (S)-2-Aminobutanol

Objective: To synthesize ethambutol via condensation of (S)-2-aminobutanol with 1,2-dichloroethane.[12]

Materials:

-

(S)-(+)-2-amino-1-butanol

-

1,2-dichloroethane

-

Sodium hydroxide (NaOH)

-

Absolute ethanol

-

Hydrochloric acid (in ethanol)

Procedure:

-

Condensation Reaction: In a reaction vessel, heat (S)-(+)-2-amino-1-butanol (e.g., 3.3 moles) to 110 °C with stirring. Slowly add 1,2-dichloroethane (e.g., 0.35 moles) over 2 hours, maintaining the temperature between 110 °C and 140 °C. After the addition is complete, maintain this temperature for an additional 3 hours.

-

Neutralization and Work-up: Cool the reaction mixture to 60-80 °C. Add sodium hydroxide (e.g., 0.6 moles) and stir at 85-95 °C for 30 minutes to neutralize the HCl formed during the reaction.

-

Recovery of Excess Reagent: Recover the excess (S)-(+)-2-amino-1-butanol by distillation under reduced pressure (e.g., at 150 °C and -0.09 MPa).

-

Product Isolation and Salt Formation: Cool the residue to 70 °C and add absolute ethanol. Stir at 75-80 °C for 30 minutes and perform a hot filtration. Slowly cool the filtrate to approximately 30 °C.

-

Crystallization of Hydrochloride Salt: Dropwise, add an ethanol solution of hydrochloric acid (e.g., 30% HCl) with stirring, adjusting the pH to 3-3.5. Slowly cool the mixture to 8-10 °C to induce crystallization.

-

Final Product: Filter the crystalline solid to obtain ethambutol hydrochloride. A yield of around 80% with a purity of 99.8% has been reported.[12]

Conclusion

This compound, in its enantiomerically pure forms, is a cornerstone chiral building block in organic synthesis, with profound implications for the pharmaceutical industry. The diverse synthetic routes available, from classical resolution to innovative biocatalytic methods, provide chemists with a range of options to access these valuable compounds. The choice of method often depends on factors such as scale, cost, and environmental considerations. As the demand for enantiopure drugs continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of chiral aminobutanols will remain an active and important area of research. This guide has provided a technical foundation for understanding and utilizing these critical chiral synthons in the pursuit of novel and improved therapeutics.

References

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 4. CN107011186A - The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]

- 7. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 8. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]

- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 12. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

Navigating the Physicochemical Landscape of Aminobutanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobutanol, a chiral amino alcohol, serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its efficacy and the safety of the final active pharmaceutical ingredient (API) are intrinsically linked to its purity and stability. Understanding the solubility and stability of this compound in various solvents is paramount for developing robust manufacturing processes, stable formulations, and reliable analytical methods. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound isomers and details the experimental protocols for determining both solubility and stability. In the absence of extensive quantitative data in publicly available literature, this guide focuses on established methodologies, enabling researchers to generate the specific data required for their applications.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, from reaction kinetics to purification and formulation. While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in scientific literature, qualitative descriptions and the general principles of amine solubility provide valuable guidance.

General Solubility Profile

This compound and its isomers are generally characterized by their solubility in polar solvents, which can be attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group. These functional groups can participate in hydrogen bonding with protic solvents like water and alcohols.

| This compound Isomer | Water | Alcohols (e.g., Ethanol, Methanol) | Ethers | Other Organic Solvents |

| 2-Aminobutanol | Soluble[1] | Soluble | Soluble | Soluble in many organic solvents. |

| (R)-3-Amino-1-butanol | Soluble[2] | Soluble[2] | Soluble[2] | - |

| (DL)-3-amino-1-butanol | Soluble[3] | Soluble[3] | - | Soluble in various organic solvents.[3] |

| 4-Amino-1-butanol | Soluble[4] | - | - | Compatible with various solvents.[4] |

Note: The term "soluble" is qualitative. The extent of solubility can vary significantly with temperature and the specific solvent within a class.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound isomer of interest

-

Selected solvents of high purity

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Vials or flasks with secure closures

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or a gas chromatography (GC) system.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments, often within 24 to 72 hours.[5]

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of the Solubility Determination Workflow:

Stability of this compound

The chemical stability of this compound is a critical attribute that can impact its quality, safety, and efficacy in pharmaceutical applications. Degradation of this compound can lead to the formation of impurities, which may have different pharmacological or toxicological profiles.

General Stability Profile and Degradation Pathways

Amines, in general, are susceptible to degradation through several pathways, including:

-

Oxidation: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Reaction with Carbon Dioxide: Primary and secondary amines can react with carbon dioxide, which is relevant for solutions exposed to air.

-

Cyclization: Depending on the isomer, intramolecular cyclization could be a potential degradation pathway, especially under certain pH conditions.

For long-term storage, this compound should be kept in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The shelf life of (3R)-3-Amino-1-butanol is reported to be 2 years under recommended storage conditions.[2]

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is a crucial component of stability assessment.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][8] This information is vital for the development of stability-indicating analytical methods.[9][10]

Materials and Equipment:

-

This compound isomer of interest

-

High-purity solvents (e.g., water, acetonitrile, methanol)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide, potassium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method with a detector capable of universal detection (e.g., mass spectrometry) or a photodiode array (PDA) detector for peak purity analysis.

General Procedure for Forced Degradation Studies:

-

Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to a variety of stress conditions. A control sample, protected from stress, should be analyzed concurrently.

-

Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60 °C) for a specified duration.[8][11]

-

Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.[8][11]

-

Oxidation: Add an oxidizing agent (e.g., 3% H2O2) and keep the solution at room temperature.

-

Thermal Degradation: Store the solution in a stability chamber at an elevated temperature (e.g., 70 °C).[8]

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.[11]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all major degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Assess the peak purity of the this compound peak to ensure it is not co-eluting with any degradants.

-

Identify and characterize the major degradation products, often using mass spectrometry (LC-MS).

-

Visualization of the Forced Degradation Study Workflow:

Conclusion

While comprehensive quantitative data on the solubility and stability of this compound in a diverse range of solvents remains to be fully documented in the public domain, this guide provides a robust framework for researchers and drug development professionals. The qualitative solubility profiles indicate a preference for polar solvents. The stability of this compound is a critical consideration, and the outlined forced degradation studies provide a systematic approach to identifying potential liabilities and developing stable formulations. The detailed experimental protocols for both solubility determination and stability assessment will empower researchers to generate the specific, high-quality data necessary to advance their research and development efforts with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. questjournals.org [questjournals.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Data Interpretation of Aminobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-aminobutanol, a key chiral building block in organic synthesis and pharmaceutical development. Understanding its spectral characteristics is crucial for identity confirmation, purity assessment, and structural elucidation. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-aminobutanol (C₄H₁₁NO), both ¹H and ¹³C NMR provide distinct signals corresponding to its unique atomic environments.

¹H NMR Spectroscopy of 2-Aminobutanol

The proton NMR spectrum of 2-aminobutanol shows distinct signals for the protons on the butyl chain. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. The data presented is for the (S)-(+)-enantiomer in CDCl₃.[1]

Table 1: ¹H NMR Spectroscopic Data for 2-Aminobutanol

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(NH₂)- | ~2.73 | Multiplet | - |

| -CH₂OH (diastereotopic) | ~3.57, ~3.28 | Doublet of Doublets (each) | J_gem = -10.6, J_vic = 3.9, 7.5 |

| -CH₂CH₃ | ~1.44, ~1.29 | Multiplet | - |

| -CH₂CH₃ | ~0.94 | Triplet | ~7.4 |

| -NH₂, -OH | Broad, variable | Singlet | - |

Interpretation:

-

The protons on the carbon bearing the hydroxyl group (-CH₂OH) are diastereotopic and appear as two separate signals, each a doublet of doublets, due to geminal and vicinal coupling.[1]

-

The methine proton (-CH) is coupled to the adjacent methylene (B1212753) groups, resulting in a complex multiplet.

-

The ethyl group gives rise to a multiplet for the methylene protons (-CH₂) and a characteristic triplet for the terminal methyl protons (-CH₃).[1]

-

The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and typically appear as broad singlets; their chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy of 2-Aminobutanol

The proton-decoupled ¹³C NMR spectrum of 2-aminobutanol displays four distinct signals, corresponding to the four carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminobutanol (in D₂O)